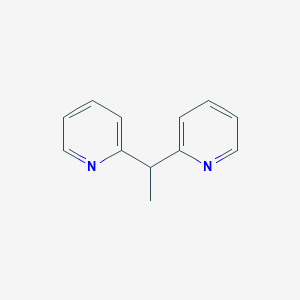

1,1-Bis(2-pyridyl)ethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1-Bis(2-pyridyl)ethane is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Metal Complexes

1,1-Bis(2-pyridyl)ethane serves as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are crucial for various applications:

- Dye-Sensitized Solar Cells (DSSCs) : The compound has been utilized to create efficient redox couples in DSSCs. A notable example is the copper complex [Cu(bpye)₂]²⁺, which achieved overall efficiencies of 9.0% at 1 sun illumination and 9.9% at 0.5 sun, outperforming traditional cobalt-based systems. The enhanced performance is attributed to faster dye regeneration and reduced recombination losses .

- Synthesis of Coordination Polymers : this compound has been employed as a building block for synthesizing coordination polymers with diverse dimensionalities (1D, 2D, and 3D). These materials exhibit unique properties such as porosity and magnetism depending on the metal center used .

Catalytic Applications

The ability of this compound to form stable metal complexes makes it an attractive candidate for catalytic applications:

- Catalysis in Organic Reactions : Copper complexes containing bpye have shown promise as catalysts in various organic transformations. Their efficiency stems from the favorable electronic properties imparted by the ligand, facilitating electron transfer processes essential for catalytic cycles .

- Electrochemical Applications : The redox properties of copper complexes with bpye have been explored for their use in electrochemical sensors and batteries. The stability and tunability of these complexes allow for the development of advanced materials for energy storage devices .

Material Science

In material science, the incorporation of this compound into frameworks leads to interesting properties:

- Metal-Organic Frameworks (MOFs) : The ligand is integral in forming MOFs that exhibit high surface areas and selective gas adsorption capabilities. For instance, MOFs based on bpye have demonstrated significant CO₂ capture potential due to their structural characteristics .

- Photonic Devices : The photophysical properties of bpye complexes make them suitable for applications in photonic devices, including light-emitting diodes (LEDs) and lasers. Their ability to absorb UV light and emit visible light can enhance the efficiency of these devices .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of derivatives of this compound:

- Quaternary Ammonium Compounds : Modifications of bpye have led to the synthesis of quaternary ammonium compounds that exhibit antimicrobial activity against various bacteria. These compounds may serve as potential disinfectants or preservatives in pharmaceutical formulations .

Case Study 1: Dye-Sensitized Solar Cells

A study demonstrated the efficacy of copper complexes with this compound in DSSCs. The synthesized complex [Cu(bpye)₂]²⁺ showed remarkable efficiency improvements compared to traditional cobalt-based systems due to its favorable redox behavior and fast electron transfer kinetics.

Case Study 2: Coordination Polymers

Research focused on the synthesis of coordination polymers using bpye as a ligand resulted in materials with unique magnetic properties. The flexibility of the ligand allowed for the formation of diverse polymeric structures that could be tailored for specific applications.

Eigenschaften

Molekularformel |

C12H12N2 |

|---|---|

Molekulargewicht |

184.24 g/mol |

IUPAC-Name |

2-(1-pyridin-2-ylethyl)pyridine |

InChI |

InChI=1S/C12H12N2/c1-10(11-6-2-4-8-13-11)12-7-3-5-9-14-12/h2-10H,1H3 |

InChI-Schlüssel |

CHWJBMPGMPUBCD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC=CC=N1)C2=CC=CC=N2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.